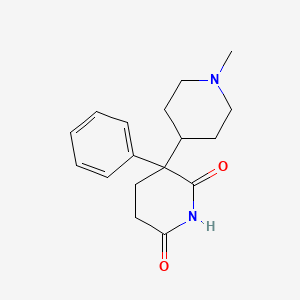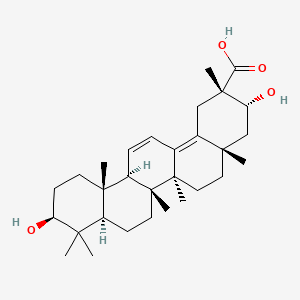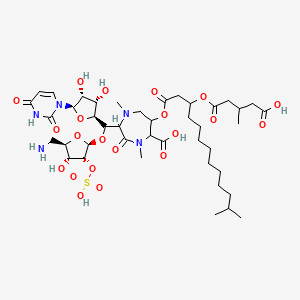
Liposidomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Liposidomycin B is an organooxygen compound. It derives from a tetracarboxylic acid.
Applications De Recherche Scientifique
Structural Characteristics and Antibiotic Properties
Liposidomycin B, a lipid nucleoside antibiotic produced by Streptomyces griseosporeus, is known for its strong inhibition of bacterial peptidoglycan synthesis. This compound, along with liposidomycins A and C, possesses unique structural components, including 5'-substituted uridine, 5-amino-5-deoxyribose-2-sulfate, and perhydro-1,4-diazepine moieties, which differ primarily in their lipid side chains (Ubukata et al., 1992).
Synthesis Studies
Significant efforts have been made to synthesize and understand the stereochemistry of liposidomycin B's complex structure. For instance, stereochemical studies of the lipid part of liposidomycin B have been conducted to elucidate its structure and potential applications (Kim et al., 1997).
Antibacterial Action and Potential Drug Development
Liposidomycin B acts as an inhibitor of solubilized Escherichia coli phospho-N-acetylmuramyl-pentapeptide translocase, providing valuable insights into the molecular mechanisms of antibacterial agents (Brandish et al., 1996). Its unique structure and mechanism of action make it a valuable compound for the development of new antibiotics, especially against multidrug-resistant bacteria.
Insights into Biosynthetic Pathways
Research into the control of liposidomycin production through precursor-directed biosynthesis has shed light on the biosynthetic pathways of this group of antibiotics (Kagami et al., 2003). Understanding these pathways is crucial for potential large-scale production and modification of liposidomycin B for therapeutic uses.
Broader Implications in Microbiology
The study of liposidomycin B and related compounds has broader implications in the field of microbiology and drug discovery. These studies highlight the amazing ability of microorganisms to produce biologically active small molecules and their potential as sources for new therapeutic agents or chemical probes (Ubukata, 2018).
Propriétés
Formule moléculaire |
C42H67N5O21S |
|---|---|
Poids moléculaire |
1010.1 g/mol |
Nom IUPAC |
2-[[(2S,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-sulfooxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-[3-(4-carboxy-3-methylbutanoyl)oxy-12-methyltridecanoyl]oxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid |
InChI |
InChI=1S/C42H67N5O21S/c1-21(2)12-10-8-6-7-9-11-13-23(63-28(51)17-22(3)16-27(49)50)18-29(52)64-25-20-45(4)31(38(56)46(5)30(25)40(57)58)35(67-41-37(68-69(60,61)62)32(53)24(19-43)65-41)36-33(54)34(55)39(66-36)47-15-14-26(48)44-42(47)59/h14-15,21-25,30-37,39,41,53-55H,6-13,16-20,43H2,1-5H3,(H,49,50)(H,57,58)(H,44,48,59)(H,60,61,62)/t22?,23?,24-,25?,30?,31?,32-,33+,34-,35?,36+,37-,39-,41+/m1/s1 |
Clé InChI |
LGBOBVYRTQDYBA-ZUGGQKJLSA-N |
SMILES isomérique |
CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |
SMILES |
CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |
SMILES canonique |
CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |
Synonymes |
liposidomycin A liposidomycin B liposidomycin C liposidomycins |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol](/img/structure/B1203514.png)
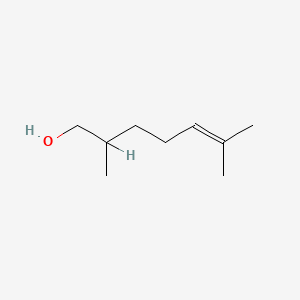
![Cyclohept[b]indole](/img/structure/B1203517.png)
![(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol](/img/structure/B1203518.png)
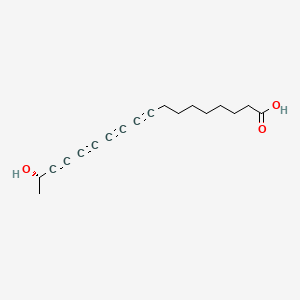

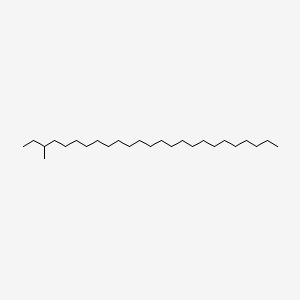
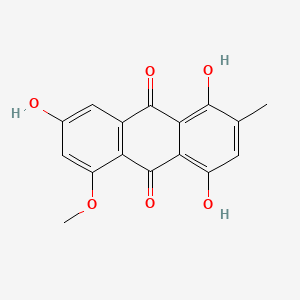
![[(3S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-17-acetyloxy-6,11-dichloro-13-methyl-2,3,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1203529.png)


![Phenanthro[9,10-e]acephenanthrylene](/img/structure/B1203535.png)
